

p-Decylaminophenol: A Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: *p-Decylaminophenol*

Cat. No.: B609882

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Abstract

p-Decylaminophenol, a synthetic alkylaminophenol, has emerged as a compound of interest in oncological and antioxidant research. Structurally related to the p-aminophenol moiety of the potent anticancer agent Fenretinide, **p-Decylaminophenol** has demonstrated significant biological activity. This technical guide provides a comprehensive overview of the current understanding of **p-Decylaminophenol**'s therapeutic applications, focusing on its anticancer and antioxidant properties. It details the available quantitative data, outlines key experimental methodologies, and visualizes the compound's known biological context. The information presented herein is intended to support further research and development of **p-Decylaminophenol** as a potential therapeutic agent.

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a constant endeavor in drug development. Phenolic compounds, in particular, have garnered significant attention due to their diverse biological activities. p-Alkylaminophenols are a class of synthetic compounds that have been investigated for their antioxidant and anticancer properties. Their design is often inspired by N-(4-hydroxyphenyl)retinamide (Fenretinide), a synthetic retinoid with known anticancer and chemopreventive activities. The p-aminophenol group is a critical structural component responsible for many of the biological effects observed with Fenretinide.[1][2]

p-Decylaminophenol (4-(decylamino)phenol) is a notable member of the p-alkylaminophenol series. Research has indicated that the length of the alkyl chain significantly influences the biological activity of these compounds.[2][3] This guide synthesizes the available scientific data on **p-Decylaminophenol**, providing a technical foundation for researchers and drug development professionals interested in its therapeutic potential.

Therapeutic Applications

The primary therapeutic applications for **p-Decylaminophenol** that have been explored are in the fields of oncology and as an antioxidant.

Anticancer Activity

p-Decylaminophenol has demonstrated significant dose-dependent growth-inhibitory effects against a variety of human cancer cell lines.[1][3] This activity is particularly pronounced in leukemia and breast cancer cells.

- Human Promyelocytic Leukemia (HL60): **p-Decylaminophenol** effectively suppresses the growth of HL60 cells.[1][3] Furthermore, it retains its efficacy against the all-trans-retinoic acid (RA)-resistant HL60R cell line, suggesting a mechanism of action that is independent of the retinoic acid receptor pathway.[1] The mode of cell death induced by **p-Decylaminophenol** in HL60 cells is, at least in part, through the induction of apoptosis.[3]
- Breast Cancer (MCF-7): Studies have shown that **p-Decylaminophenol** inhibits the proliferation of the MCF-7 breast cancer cell line.[3]
- Prostate Cancer (DU-145): The growth of DU-145 prostate cancer cells has also been shown to be suppressed by **p-Decylaminophenol**. [3]

The anticancer activity of p-alkylaminophenols, including **p-Decylaminophenol**, appears to be correlated with the length of the alkyl chain and the compound's ability to inhibit lipid peroxidation.[1][2]

Antioxidant Activity

p-Decylaminophenol exhibits notable antioxidant properties, which are believed to contribute to its anticancer effects.

- **Superoxide Scavenging:** It has been shown to possess superoxide scavenging capabilities. However, studies on a series of p-alkylaminophenols suggest that this activity decreases as the alkyl chain length increases.[1][2]
- **Inhibition of Lipid Peroxidation:** A key antioxidant mechanism of **p-Decylaminophenol** is its ability to inhibit lipid peroxidation in a dose-dependent manner.[1] This is a critical process in preventing cellular damage from oxidative stress. The inhibitory potency against lipid peroxidation is positively correlated with the anticancer activity of p-alkylaminophenols.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for **p-Decylaminophenol** and related compounds.

Table 1: In Vitro Anticancer Activity of **p-Decylaminophenol**

Cell Line	Cancer Type	Parameter	Value (μM)	Reference
HL60	Human Promyelocytic Leukemia	IC ₅₀	Data not explicitly found	[1][3]
HL60R	RA-Resistant Leukemia	IC ₅₀	Data not explicitly found	[1]
MCF-7	Breast Adenocarcinoma	IC ₅₀	Data not explicitly found	[3]
DU-145	Prostate Carcinoma	IC ₅₀	Data not explicitly found	[3]

Note: While dose-dependent inhibition is reported, specific IC₅₀ values for **p-Decylaminophenol** were not available in the reviewed literature abstracts. The provided references indicate that such data may be present in the full-text articles.

Table 2: Antioxidant Activity of p-Alkylaminophenols

Compound	Superoxide Scavenging Activity	Lipid Peroxidation Inhibition
p-Methylaminophenol	++++	+
p-Octylaminophenol	+++	++
p-Decylaminophenol	++	+++
p-Dodecylaminophenol	+	++++

Note: This table provides a qualitative comparison based on the trends reported in the literature, where activity is shown to be dependent on the alkyl chain length.^{[1][2]} '+' indicates the relative potency.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections describe the general methodologies employed in the investigation of **p-Decylaminophenol**.

Synthesis of p-Decylaminophenol

A general method for the synthesis of p-alkylaminophenols involves the reductive amination of p-aminophenol with the corresponding aldehyde.

Protocol:

- **Reaction Setup:** p-Aminophenol is dissolved in a suitable solvent, such as methanol, in a round-bottom flask.
- **Aldehyde Addition:** Decanal is added to the solution.
- **Reduction:** A reducing agent, such as sodium borohydride (NaBH_4), is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The crude product is purified by column chromatography on silica gel to yield **p-Decylaminophenol**.
- **Characterization:** The structure and purity of the final compound are confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Cell Growth Inhibition Assay (MTT Assay)

The cytotoxic effect of **p-Decylaminophenol** on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

- **Cell Seeding:** Cancer cells (e.g., HL60, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **p-Decylaminophenol** (typically in a logarithmic series) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (DNA Fragmentation Assay)

The induction of apoptosis by **p-Decylaminophenol** can be qualitatively assessed by observing the fragmentation of genomic DNA.

Protocol:

- **Cell Treatment:** HL60 cells are treated with **p-Decylaminophenol** at a concentration known to induce cytotoxicity for a defined period.
- **DNA Extraction:** Genomic DNA is extracted from both treated and untreated (control) cells using a DNA extraction kit or standard phenol-chloroform extraction methods.
- **Agarose Gel Electrophoresis:** The extracted DNA is loaded onto an agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).
- **Visualization:** The DNA is separated by size through electrophoresis and visualized under UV light. The presence of a "ladder" of DNA fragments in the lanes corresponding to the treated cells is indicative of apoptotic DNA fragmentation.

Lipid Peroxidation Inhibition Assay

The ability of **p-Decylaminophenol** to inhibit lipid peroxidation can be measured using a thiobarbituric acid reactive substances (TBARS) assay with rat liver microsomes.

Protocol:

- **Microsome Preparation:** Liver microsomes are prepared from rats through differential centrifugation.
- **Reaction Mixture:** A reaction mixture is prepared containing the liver microsomes, a pro-oxidant to induce lipid peroxidation (e.g., Fe^{2+} /ascorbate), and various concentrations of **p-Decylaminophenol**.
- **Incubation:** The mixture is incubated at 37 °C for a specified time to allow for lipid peroxidation to occur.

- **TBARS Reaction:** The reaction is stopped, and thiobarbituric acid (TBA) is added. The mixture is then heated to allow the formation of a colored adduct between TBA and malondialdehyde (MDA), a product of lipid peroxidation.
- **Measurement:** The absorbance of the colored product is measured spectrophotometrically (around 532 nm).
- **Calculation:** The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with **p-Decylaminophenol** to that of the control (without the inhibitor).

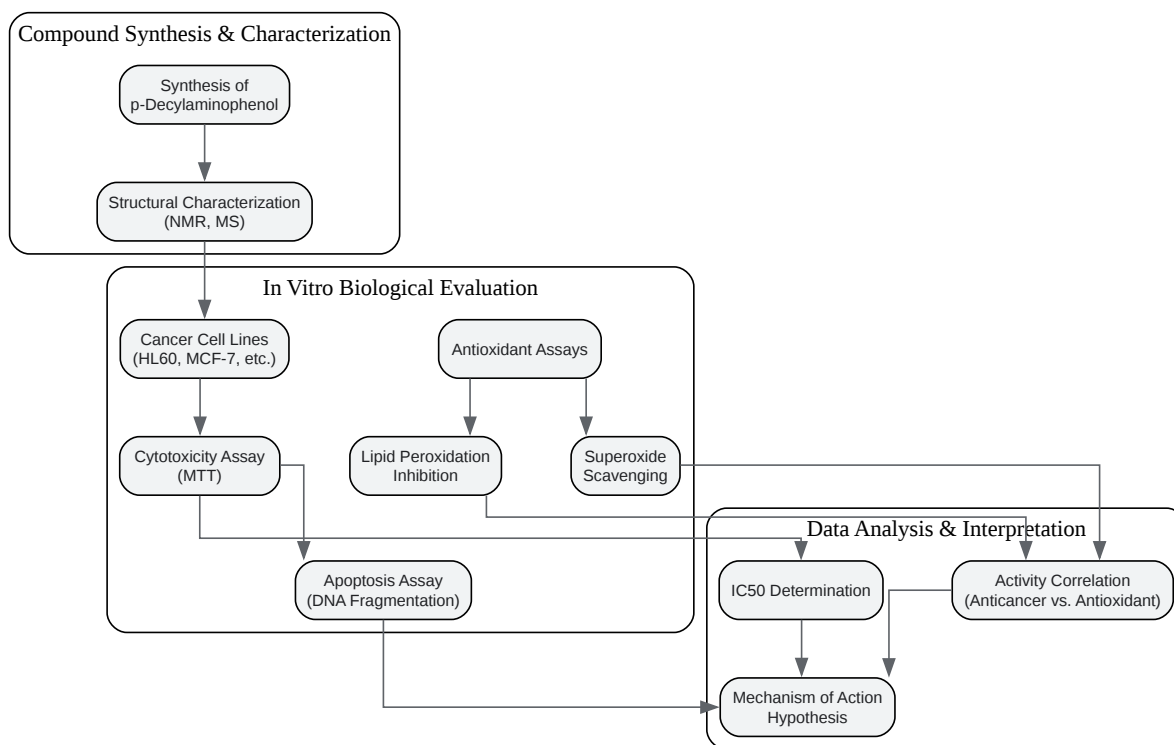
Signaling Pathways and Mechanisms of Action

While the precise signaling pathways activated by **p-Decylaminophenol** in cancer cells are not yet fully elucidated, the induction of apoptosis in HL60 cells suggests the involvement of the intrinsic or extrinsic apoptotic pathways.[3] For other more complex alkylaminophenols, the p53 and EGFR signaling pathways have been implicated in their anticancer effects. Future research should investigate whether **p-Decylaminophenol** modulates these or other key cancer-related pathways.

The correlation between lipid peroxidation inhibition and anticancer activity suggests a mechanism whereby **p-Decylaminophenol** protects cells from oxidative damage while simultaneously promoting apoptosis in cancer cells, possibly through the modulation of redox-sensitive signaling pathways.

Visualizations

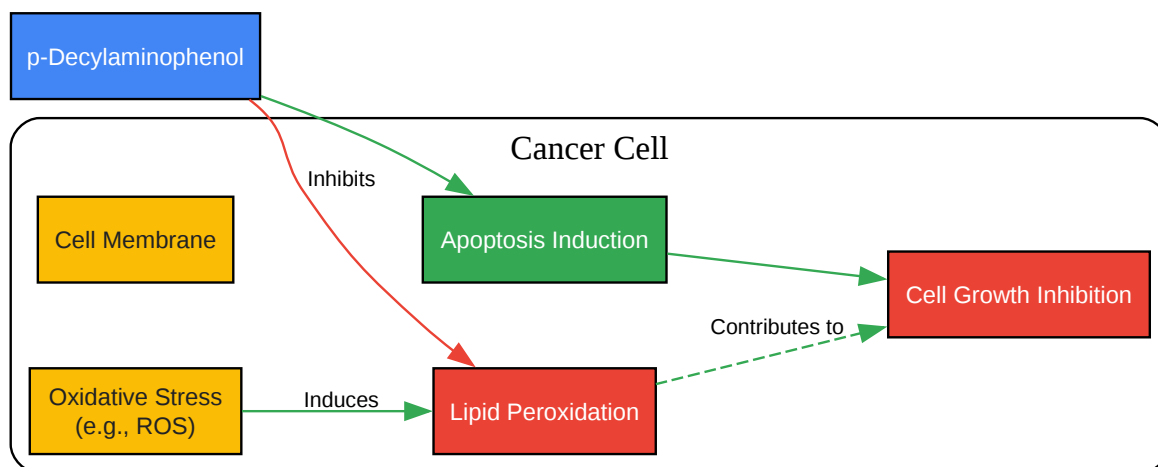
Experimental Workflow for In Vitro Evaluation



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Caption: Workflow for the synthesis and in vitro evaluation of **p-Decylaminophenol**.

Hypothesized Mechanism of Action



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